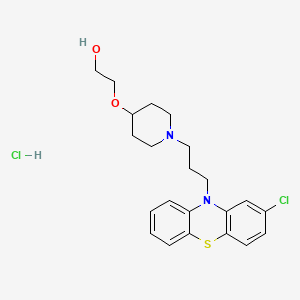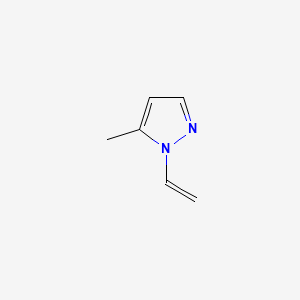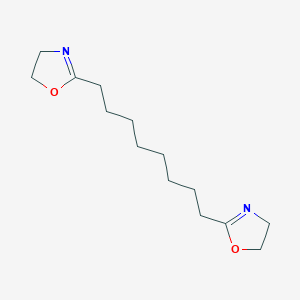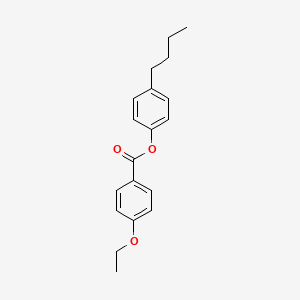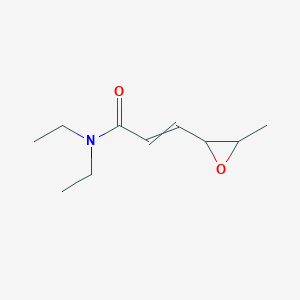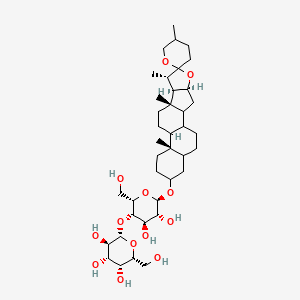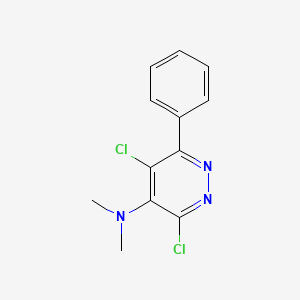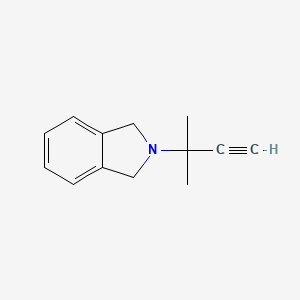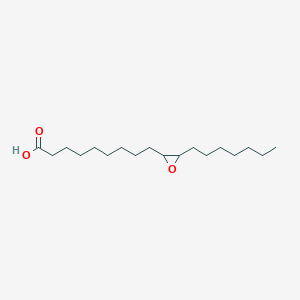![molecular formula C14H16O B14661487 (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde CAS No. 38661-05-1](/img/structure/B14661487.png)
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a complex structure It is characterized by the presence of a biphenyl core with a methyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38661-05-1 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(1R,6R)-4-methyl-6-phenylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-7,10,13-14H,8-9H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
OQOWXPNUJDQBQH-KBPBESRZSA-N |
Isomerische SMILES |
CC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C=O |
Kanonische SMILES |
CC1=CCC(C(C1)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


